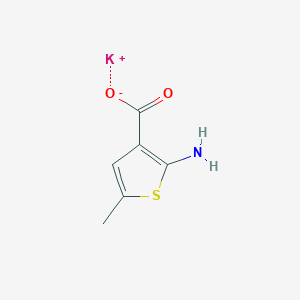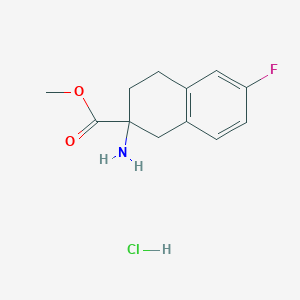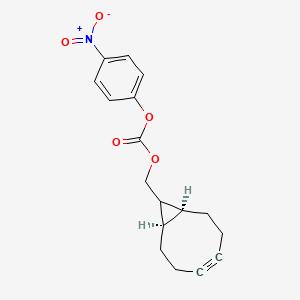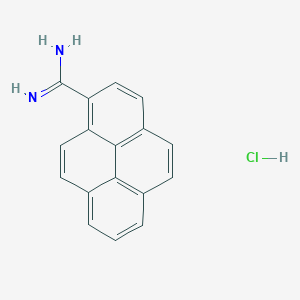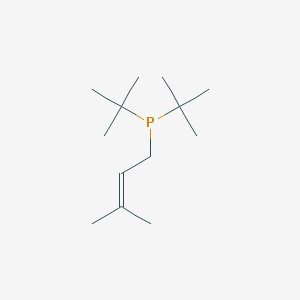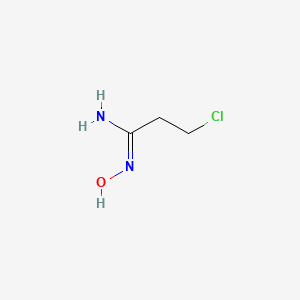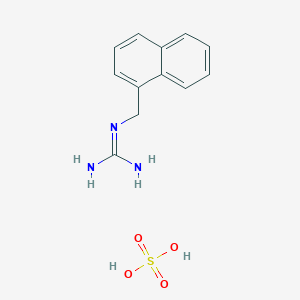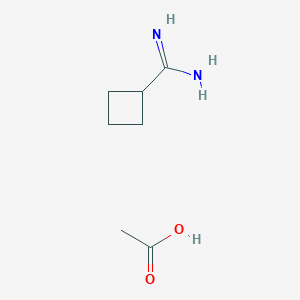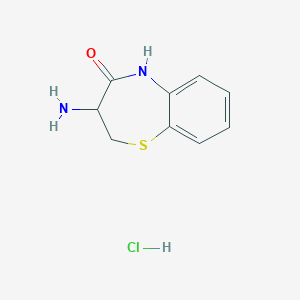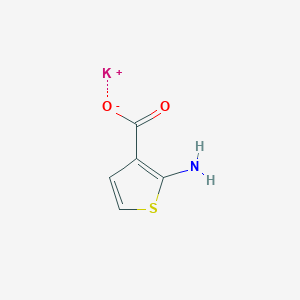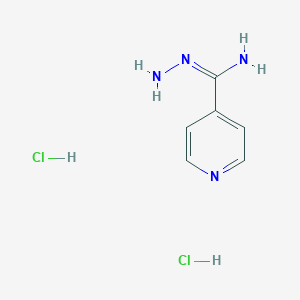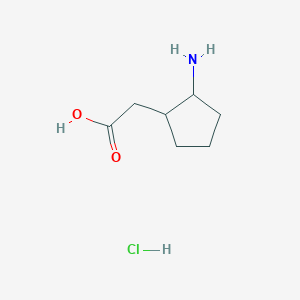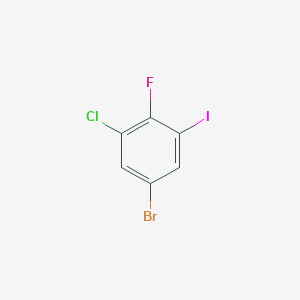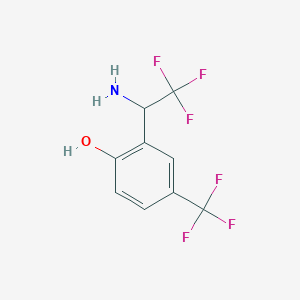
alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine is a compound characterized by the presence of trifluoromethyl groups, which are known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine typically involves the nucleophilic trifluoromethylation of carbonyl compounds with reagents such as Ruppert’s reagent (Me3SiCF3) under mild conditions . Another method includes the reduction of trifluoromethylated benzaldehyde derivatives using reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .
Applications De Recherche Scientifique
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to increased efficacy and selectivity in its biological activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(±)-1-Phenyl-2,2,2-trifluoroethanol: Another trifluoromethyl-containing compound with similar properties.
4-(Trifluoromethyl)benzyl amine: A related compound used as an intermediate in organic synthesis.
Uniqueness
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine is unique due to its dual trifluoromethyl groups, which confer enhanced lipophilicity and metabolic stability compared to similar compounds. This makes it particularly valuable in applications requiring high stability and bioavailability .
Propriétés
IUPAC Name |
2-(1-amino-2,2,2-trifluoroethyl)-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)4-1-2-6(17)5(3-4)7(16)9(13,14)15/h1-3,7,17H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPKRDOIOPRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C(F)(F)F)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

